molecular formula C25H28O5 B12427546 Euchrestaflavanone-A

Euchrestaflavanone-A

Cat. No.: B12427546
M. Wt: 408.5 g/mol
InChI Key: BMIMEYWWZBBDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Euchrestaflavanone-A can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the cyclization of chalcones under acidic conditions to form the flavanone structure . The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as the root bark of Cudrania tricuspidata. The extraction process includes solvent extraction, followed by purification using techniques like column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Euchrestaflavanone-A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Euchrestaflavanone-A has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Euchrestaflavanone-A: this compound is unique due to its potent anti-platelet and anti-thrombotic properties, which are not as pronounced in other similar compounds. Its ability to inhibit platelet aggregation and thrombus formation makes it a valuable compound for thromboprophylaxis .

Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-12,23,26-28H,7,9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIMEYWWZBBDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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